
Synthesis and characterization of 2,3,5,6-
Tetramethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,3,5,6-Tetramethylphenylboronic

acid

Cat. No.: B174939 Get Quote
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Tetramethylphenylboronic Acid

Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of 2,3,5,6-Tetramethylphenylboronic acid (Durylboronic acid). Boronic acids are critical

reagents in organic synthesis, most notably as coupling partners in the Nobel Prize-winning

Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. 2,3,5,6-
Tetramethylphenylboronic acid, with its sterically hindered aromatic ring, serves as a

valuable building block for constructing complex molecular architectures in drug discovery and

materials science. This document details a common synthetic route via the Grignard reaction,

outlines purification methods, and describes the analytical techniques used for its structural

elucidation and purity assessment. All experimental data is presented in a structured format for

clarity and ease of reference by researchers, scientists, and professionals in drug

development.

Introduction
2,3,5,6-Tetramethylphenylboronic acid, also known as Durylboronic acid, is an organoboron

compound with the chemical formula C₁₀H₁₅BO₂.[1][2] Its structure features a boronic acid

group (-B(OH)₂) attached to a durene (1,2,4,5-tetramethylbenzene) moiety. The presence of

four methyl groups on the phenyl ring creates significant steric hindrance, which can influence
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its reactivity and selectivity in chemical transformations. This steric bulk makes it a unique

reagent for synthesizing biaryl compounds that would be challenging to produce via other

methods. Arylboronic acids are widely used in the palladium-catalyzed Suzuki cross-coupling

reaction.[3][4] This guide provides detailed experimental protocols for its preparation and

comprehensive characterization data.

Synthesis Pathway
The most common and effective method for synthesizing arylboronic acids is through the

reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] The

synthesis of 2,3,5,6-Tetramethylphenylboronic acid begins with the formation of the Grignard

reagent from 1-bromo-2,3,5,6-tetramethylbenzene, which is then reacted with trimethyl borate

at low temperatures. The resulting boronate ester is subsequently hydrolyzed to yield the final

product.

Starting Materials
(1-Bromo-2,3,5,6-tetramethylbenzene,

Mg turnings, THF)

Grignard Reagent
Formation

Reaction with Borate
(Low Temperature, e.g., -78°C)

Add Grignard
to Borate

Trialkyl Borate
(e.g., Trimethyl borate)

Boronate Ester
Intermediate

Acidic Hydrolysis
(e.g., aq. HCl)

Crude Product
Extraction

Purification
(Recrystallization)

Pure 2,3,5,6-Tetramethyl-
phenylboronic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,3,5,6-Tetramethylphenylboronic acid.

Experimental Protocols
Synthesis of 2,3,5,6-Tetramethylphenylboronic acid
This protocol is adapted from general procedures for the synthesis of sterically hindered

arylboronic acids.[6]

Preparation: Add magnesium turnings (1.2 equivalents) to a dry three-necked, round-

bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

Flame-dry the apparatus under a stream of nitrogen and cool to room temperature.
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Grignard Reagent Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Dissolve 1-

bromo-2,3,5,6-tetramethylbenzene (1.0 equivalent) in anhydrous THF and add it to the

dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. If

the reaction does not initiate, gentle heating or the addition of an iodine crystal may be

required. Once initiated, add the remaining bromide solution dropwise at a rate that

maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3

hours to ensure complete formation of the Grignard reagent.

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate

flask, dissolve trimethyl borate (1.5 - 2.0 equivalents) in anhydrous THF and cool to -78 °C.

Slowly add the Grignard reagent to the trimethyl borate solution via cannula while

maintaining the low temperature.

Work-up and Hydrolysis: After the addition is complete, allow the reaction mixture to warm

slowly to room temperature and stir overnight (approximately 12 hours). Cool the mixture to

0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 1 M

hydrochloric acid (HCl) until the solution is acidic (pH 2-3). Stir vigorously for 1-2 hours to

complete the hydrolysis.[6]

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer three times with diethyl ether or ethyl acetate.[7] Combine the organic layers.

Purification: Wash the combined organic phase with saturated brine, dry over anhydrous

sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield

the crude product.[6][7] The crude solid can be purified by recrystallization from a suitable

solvent system, such as an ethyl acetate/hexane mixture, to afford pure 2,3,5,6-
tetramethylphenylboronic acid as a white solid.[7]

Characterization Protocols
The identity and purity of the synthesized compound are confirmed using standard analytical

techniques.
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Caption: Standard workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a

400 MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample

using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer, typically with

Electrospray Ionization (ESI) or Electron Ionization (EI), to determine the molecular weight.

LC-MS can be used to confirm purity.[8][9]

Melting Point: Determine the melting point of the purified solid using a standard melting point

apparatus and compare it to the literature value.

Data and Characterization
The following tables summarize the key physical properties and expected spectroscopic data

for 2,3,5,6-Tetramethylphenylboronic acid.

Physical and Chemical Properties
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Property Value Reference

CAS Number 197223-36-2 [1][2]

Molecular Formula C₁₀H₁₅BO₂ [1][2]

Molecular Weight 178.04 g/mol [1]

Appearance White to off-white solid

Melting Point 145-148 °C

Spectroscopic Data
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-7.2 s 1H Ar-H

~4.5-5.5 br s 2H B(OH)₂

~2.3 s 6H Ar-CH₃ (positions 2, 6)

~2.2 s 6H Ar-CH₃ (positions 3, 5)

Note: Chemical shifts

are predictive and

may vary based on

solvent and

concentration. The

B(OH)₂ protons are

exchangeable and

may not always be

observed.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~140-142 Ar-C (quaternary, positions 2, 6)

~138-140 Ar-C (quaternary, positions 3, 5)

~130-132 Ar-C-H (position 4)

~130
Ar-C-B (quaternary, position 1, often broad or

unobserved)

~21-23 Ar-CH₃ (positions 2, 6)

~19-21 Ar-CH₃ (positions 3, 5)

Note: The carbon attached to boron can exhibit

significant broadening due to quadrupolar

relaxation.

Table 3: Expected FT-IR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200-3600 (broad) O-H stretch B(O-H)₂

~2900-3000 C-H stretch (sp³) Ar-C-H₃

~3000-3100 C-H stretch (sp²) Ar-C-H

~1600, ~1450 C=C stretch Aromatic Ring

~1310-1350 B-O stretch B-O

~1000-1100 C-B stretch Ar-B

Note: IR absorption bands are

characteristic of specific

functional groups and bonds

within the molecule.[10][11][12]

Table 4: Expected Mass Spectrometry Data
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m/z Value Ion Method

178.12 [M]⁺ EI

177.11 [M-H]⁻ ESI (-)

160.11 [M-H₂O]⁺ EI

Note: The exact mass is

178.1165. Observed m/z

values will depend on the

ionization technique and

instrument resolution.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. echemi.com [echemi.com]

3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents
[patents.google.com]

4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

7. Organic Syntheses Procedure [orgsyn.org]

8. scirp.org [scirp.org]

9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential
Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in
Lumacaftor [scirp.org]

10. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.echemi.com/produce/pr24111279074-2-3-5-6-tetramethylphenylboronic-acid.html
https://www.benchchem.com/product/b174939?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-3-5-6-tetramethylphenylboronic-acid-197223-36-2
https://www.echemi.com/produce/pr24111279074-2-3-5-6-tetramethylphenylboronic-acid.html
https://patents.google.com/patent/WO1999064428A1/en
https://patents.google.com/patent/WO1999064428A1/en
https://patents.google.com/patent/CA2297780A1/en
https://www.organic-chemistry.org/synthesis/C1B/boronicacids/arylboronicacids.shtm
https://www.chemicalbook.com/synthesis/2-4-6-trimethylphenylboronic-acid.htm
http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.scirp.org/pdf/ajac_2021032414430922.pdf
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.researchgate.net/publication/237851836_Infrared_spectra_of_phenylboronic_acid_normal_and_deuterated_and_diphenyl_phenylboronate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. uanlch.vscht.cz [uanlch.vscht.cz]

12. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Synthesis and characterization of 2,3,5,6-
Tetramethylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174939#synthesis-and-characterization-of-2-3-5-6-
tetramethylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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